

Spectroscopic comparison of thiophene-2-carbaldehyde and its methyl derivatives

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Compound of Interest

Compound Name: 4-Methylthiophene-2-carbaldehyde

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A Spectroscopic Comparison of Thiophene-2-carbaldehyde and Its Methyl Derivatives

This guide provides a detailed spectroscopic comparison of thiophene-2-carbaldehyde and its 3-methyl, 4-methyl, and 5-methyl derivatives. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise analytical data for compound characterization. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for distinguishing between these closely related isomers.

Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for thiophene-2-carbaldehyde and its methyl-substituted analogs.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , chemical shifts in δ , ppm)

Compound	Aldehyde-H (s)	Thiophene-H	Methyl-H (s)
Thiophene-2-carbaldehyde	9.95	7.80–7.77 (m, 2H), 7.22 (t, 1H)	-
3-Methyl-thiophene-2-carbaldehyde	10.1	7.5 (d, 1H), 7.0 (d, 1H)	2.6
4-Methyl-thiophene-2-carbaldehyde	9.8	7.5 (s, 1H), 7.2 (s, 1H)	2.3
5-Methyl-thiophene-2-carbaldehyde	9.80 ^[1]	7.61 (d, 1H), 6.89 (d, 1H) ^[2]	2.57 ^{[1][2]}

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, chemical shifts in δ , ppm)

Compound	C=O	Thiophene-C	Methyl-C
Thiophene-2-carbaldehyde	183.1	144.0, 136.5, 135.2, 128.4	-
3-Methyl-thiophene-2-carbaldehyde	184.2	148.9, 141.5, 135.8, 125.9	15.6
4-Methyl-thiophene-2-carbaldehyde	182.7	144.2, 143.9, 132.1, 125.1	15.8
5-Methyl-thiophene-2-carbaldehyde	182.59 ^[1]	151.61, 142.04, 137.45, 127.24 ^[3]	16.16 ^[1]

Table 3: Key IR Spectroscopic Data (cm⁻¹)

Compound	v(C=O)	v(C-H) aromatic	v(C-H) aliphatic	v(C=C) aromatic
Thiophene-2-carbaldehyde	~1665[4]	~3100	-	~1518, ~1413
3-Methyl-thiophene-2-carbaldehyde	~1674[4]	~3100	~2920	~1530, ~1450
4-Methyl-thiophene-2-carbaldehyde	~1670	~3100	~2920	~1540, ~1460
5-Methyl-thiophene-2-carbaldehyde	~1665[1]	~3100[1]	~2920[1]	~1540, ~1450[1]

Table 4: Mass Spectrometry Data (EI-MS)

Compound	Molecular Weight (g/mol)	Key Fragments (m/z)
Thiophene-2-carbaldehyde	112.15	112 (M+), 111 (M-H), 83, 58, 39
3-Methyl-thiophene-2-carbaldehyde	126.18	126 (M+), 125 (M-H), 97, 69, 45
4-Methyl-thiophene-2-carbaldehyde	126.18	126 (M+), 125 (M-H), 97, 83, 45
5-Methyl-thiophene-2-carbaldehyde	126.18	126 (M+), 125 (M-H), 97, 83, 45

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 12 ppm, a pulse angle of 45°, and a relaxation delay of 5 seconds. A sufficient number of scans were collected to ensure a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on a 100 MHz spectrometer with proton decoupling. A spectral width of 220 ppm and a relaxation delay of 2 seconds were used.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16 scans was taken to improve the signal-to-noise ratio. The background spectrum of the clean KBr plates was subtracted from the sample spectrum.

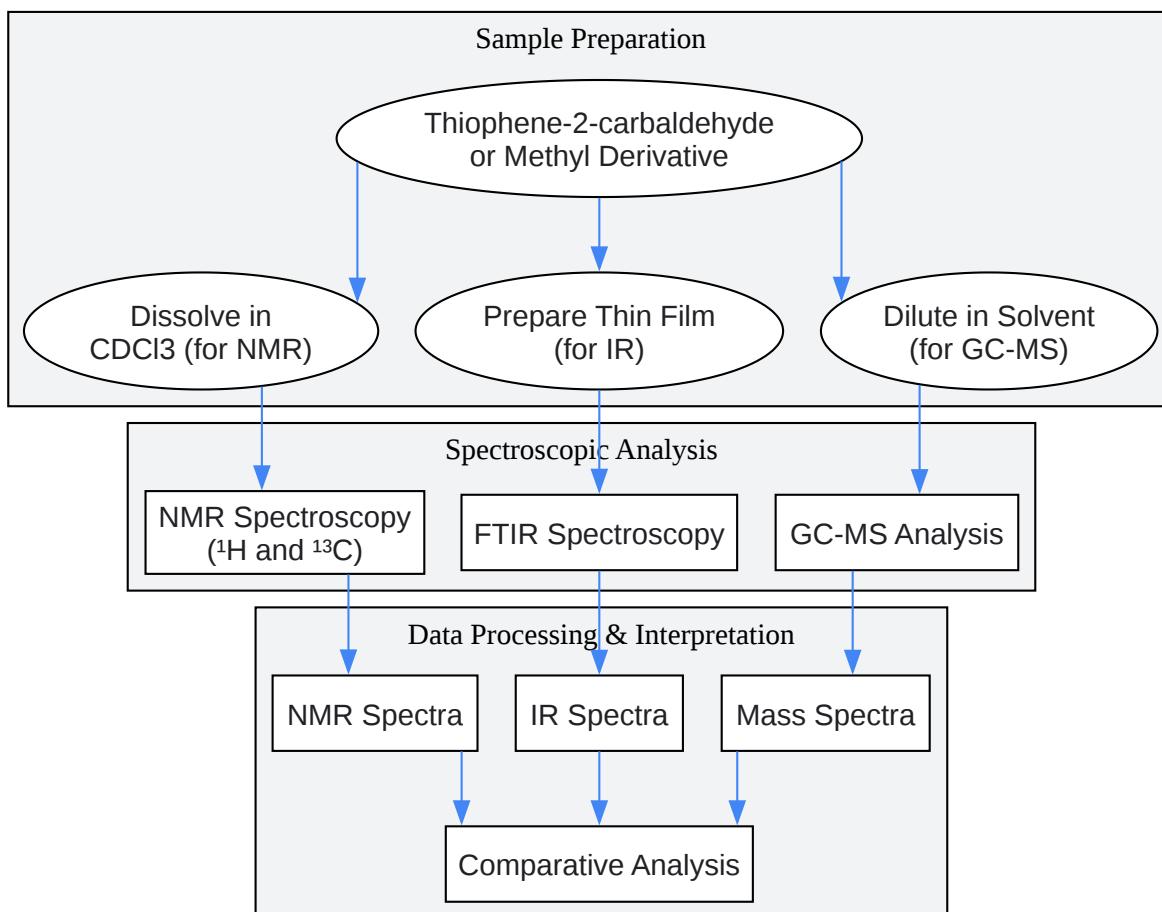
Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation prior to analysis.
- Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode was used.
- GC Separation: A non-polar capillary column was used to separate the isomers. The oven temperature was programmed to ramp from 50°C to 250°C.

- Mass Analysis: The mass spectrometer was operated with an ionization energy of 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 35-300.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.



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Caption: Experimental workflow for the spectroscopic comparison.

Caption: Structures of the compared thiophene derivatives.

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- To cite this document: BenchChem. [Spectroscopic comparison of thiophene-2-carbaldehyde and its methyl derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351181#spectroscopic-comparison-of-thiophene-2-carbaldehyde-and-its-methyl-derivatives>]

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